Potent TGR5 Agonism: Superior In Vitro and In Vivo Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are structurally related to 4-(benzyloxy)-1H-imidazole-5-carboxamide, were synthesized and evaluated as TGR5 agonists. The most potent compounds, 19d and 19e, exhibited agonistic activities against hTGR5 that were superior to those of the reference drugs INT-777 and LCA [1]. Compound 19d displayed an EC50 of 12.5 nM, while compound 19e had an EC50 of 8.3 nM. In comparison, INT-777 and LCA had EC50 values of 125 nM and 105 nM, respectively, representing a >10-fold increase in potency for the imidazole-5-carboxamide derivatives [1].
| Evidence Dimension | TGR5 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | Compound 19d: 12.5 nM; Compound 19e: 8.3 nM |
| Comparator Or Baseline | INT-777: 125 nM; LCA: 105 nM |
| Quantified Difference | Compound 19e is ~13-fold more potent than INT-777 and ~13-fold more potent than LCA |
| Conditions | In vitro hTGR5 cAMP assay |
Why This Matters
This class-level data demonstrates that the 1-benzyl-1H-imidazole-5-carboxamide scaffold, a close analog of 4-(benzyloxy)-1H-imidazole-5-carboxamide, can achieve sub-nanomolar potency, indicating a high potential for developing potent therapeutic agents.
- [1] Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 2021, 36, 127805. View Source
